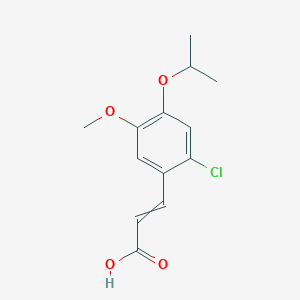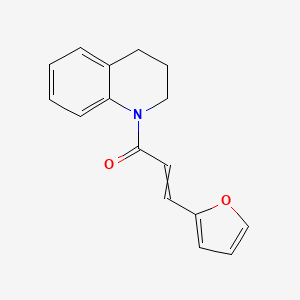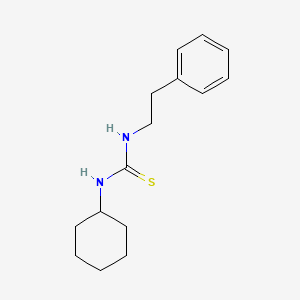
1-Cyclohexyl-3-(2-phenylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(2-phenylethyl)thiourea is an organosulfur compound with the molecular formula C13H18N2S It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-3-(2-phenylethyl)thiourea can be achieved through several methods:
Condensation Reaction: A common method involves the condensation of cyclohexylamine with phenethyl isothiocyanate in an aqueous medium.
Thioacylation: Another approach involves the reaction of amines with carbon disulfide in the presence of a catalyst.
Industrial Production: On an industrial scale, the synthesis may involve the use of phenyl chlorothionoformate as a thiophosgene equivalent, reacting with amines in water to produce thioureas in high yields.
Analyse Chemischer Reaktionen
1-Cyclohexyl-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiocarbonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-(2-phenylethyl)thiourea has found applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-(2-phenylethyl)thiourea involves its interaction with molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and glucose-6-phosphatase, which are involved in various metabolic pathways.
Molecular Targets: It targets specific proteins and enzymes, disrupting their normal function and leading to therapeutic effects, such as antibacterial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3-(2-phenylethyl)thiourea can be compared with other thiourea derivatives:
1-Cyclohexyl-3-phenylthiourea: Similar in structure but lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.
Phenethylamine-based Thioureas: These compounds exhibit strong antibacterial and antioxidant activities, similar to this compound, but with different structural features.
Chiral Thioureas: These derivatives are used in asymmetric synthesis and medicinal chemistry, highlighting the versatility of thiourea compounds.
Eigenschaften
Molekularformel |
C15H22N2S |
|---|---|
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C15H22N2S/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,16,17,18) |
InChI-Schlüssel |
OZMNFPBNTNLENS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=S)NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12459325.png)
![N'-[(3,5-dinitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B12459334.png)
![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12459342.png)
![2,4-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B12459353.png)
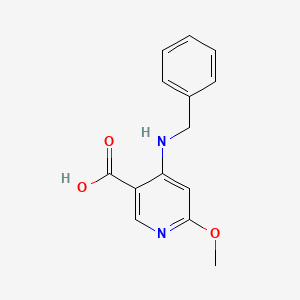
![2-fluoro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12459370.png)
![7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12459373.png)
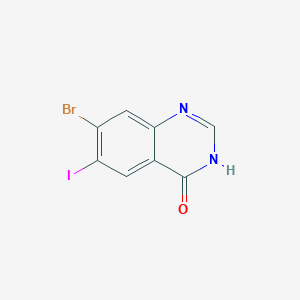
![7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B12459381.png)

![4,8-Diethoxy-1,3-dimethyl-2-(tetrahydrofuran-2-ylmethyl)cyclohepta[c]pyrrolium perchlorate](/img/structure/B12459394.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12459398.png)
